BenchChemオンラインストアへようこそ!

Deferasirox (Fe3+ chelate)

Iron Overload Pharmacokinetics Patient Adherence

Select Deferasirox for its clinically validated, once-daily oral iron chelation, a critical advantage over infusion-dependent deferoxamine and thrice-daily deferiprone. With 70% oral bioavailability, an 8–16 hour half-life, and predominant fecal excretion (>90%), it ensures superior patient adherence and simplified regimen design for chronic transfusional iron overload, particularly in β-thalassemia and sickle cell disease. For research, its high lipophilicity (log P 3.8) guarantees efficient cell entry for intracellular iron trafficking and ferroptosis studies. Ideal for hospital formularies, clinical trials, and experimental models requiring cell-permeant chelation or where renal function is compromised.

Molecular Formula C21H12FeN3O4
Molecular Weight 426.2 g/mol
Cat. No. B8082328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferasirox (Fe3+ chelate)
Molecular FormulaC21H12FeN3O4
Molecular Weight426.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3]
InChIInChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3
InChIKeyABQALTGEPFNCIY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deferasirox Fe3+ Chelate: A Tridentate, Orally Bioavailable Iron Chelator for Chronic Overload Management


Deferasirox (Fe3+ chelate) is an orally active, synthetic, tridentate iron chelator of the bis-hydroxyphenyl-triazole class, approved for the treatment of chronic transfusional iron overload [1]. It selectively binds ferric iron (Fe3+) in a 2:1 ligand-to-metal stoichiometry, forming a stable, negatively charged complex that is excreted primarily via the feces [2]. Its physicochemical profile, including high lipophilicity (log P ~3.8) and a long plasma half-life (8–16 hours), enables once-daily oral dosing, which distinguishes it from the parenterally administered deferoxamine and the thrice-daily oral deferiprone [3].

Why Deferasirox Fe3+ Chelate Cannot Be Substituted by Generic Deferiprone or Deferoxamine


The three clinically approved iron chelators—deferasirox, deferiprone, and deferoxamine—exhibit fundamentally different physicochemical and pharmacokinetic profiles that preclude simple therapeutic substitution [1]. Deferoxamine requires prolonged subcutaneous infusion due to negligible oral bioavailability, while deferiprone, though oral, demands three-times-daily dosing and a distinct safety monitoring protocol for agranulocytosis [2]. Deferasirox's unique combination of high oral bioavailability (70%), extended half-life (8–16 hours), and predominant fecal excretion contrasts sharply with deferiprone's urinary excretion and shorter half-life (3–4 hours), impacting both patient adherence and systemic iron clearance patterns [3]. These non-interchangeable properties are detailed in the quantitative evidence below.

Deferasirox Fe3+ Chelate: Direct Comparative Evidence for Scientific and Procurement Decisions


Oral Bioavailability and Pharmacokinetic Convenience: A Direct Comparison with Deferoxamine and Deferiprone

Deferasirox achieves an absolute oral bioavailability of 70% and a plasma half-life of 8–16 hours, supporting once-daily dosing [1]. In direct contrast, deferoxamine has negligible oral bioavailability and requires 8–12 hour subcutaneous infusions, while deferiprone has a half-life of only 3–4 hours, necessitating three-times-daily oral administration [2].

Iron Overload Pharmacokinetics Patient Adherence Transfusional Hemosiderosis

Membrane Permeability and Cellular Access: Superior Lipophilicity vs. Deferoxamine and Deferiprone

Deferasirox exhibits significantly higher lipophilicity, with a log P (octanol/water) of 3.8 and an n-octanol/water partition coefficient (Kpar) of 6.30, compared to deferoxamine (Kpar 0.02) and deferiprone (Kpar 0.18) [1]. This physicochemical advantage facilitates superior passive membrane permeability, which is fundamental for its oral bioavailability and access to intracellular iron pools.

Lipophilicity Membrane Permeability Iron Chelation Drug Distribution

Iron Binding Affinity and Stoichiometry: Potency Relative to Deferiprone and Deferoxamine

Deferasirox binds Fe3+ with a log β2 (cumulative stability constant) of 27, corresponding to a pFe3+ value of 22.5 [1]. This is intermediate between deferiprone (log β3 = 35, pFe3+ = 19.9) and deferoxamine (log β1 = 31, pFe3+ = 26.6) [2]. Notably, deferasirox achieves its chelation with a 2:1 ligand-to-iron molar ratio, whereas deferiprone requires a 3:1 ratio and deferoxamine a 1:1 ratio, impacting molar dosing requirements.

Iron Chelation Binding Affinity Stoichiometry pFe3+

Safety Profile Differentiation: Comparative Adverse Event Risk in Meta-Analysis

A 2024 network meta-analysis of randomized controlled trials in sickle cell disease and transfusion-dependent anemia concluded that deferasirox carried a higher risk of adverse events compared to deferiprone, supporting deferiprone's more favorable safety profile [1]. While all three chelators were non-inferior in reducing liver iron concentration, the safety differential is a key clinical and procurement consideration.

Safety Adverse Events Meta-Analysis Risk-Benefit

Excretion Route and Chelation Efficiency: Fecal Excretion vs. Urinary for Deferiprone and Deferoxamine

Deferasirox and its iron complex are excreted predominantly in the feces (>90%), with a chelation efficiency of 27% of the administered dose [1]. In contrast, deferiprone is excreted primarily in the urine (chelator and complex), with an efficiency of ~7%, while deferoxamine shows mixed urinary/fecal excretion with ~13% efficiency [2]. The distinct excretion pathways have implications for monitoring and for patients with renal impairment.

Excretion Chelation Efficiency Pharmacokinetics Iron Clearance

Selectivity for Fe3+ over Essential Divalent Metals: A Class-Level Distinction

Deferasirox demonstrates high selectivity for trivalent iron (Fe3+) over essential divalent metal ions such as Cu(II), Zn(II), Mg(II), and Ca(II) . This is a shared characteristic of the tridentate hydroxyphenyltriazole class. While quantitative selectivity coefficients are not uniformly reported in comparative studies, the class-level inference is that deferasirox's selectivity profile minimizes unintended depletion of physiological trace metals, a known concern with less selective chelators.

Metal Selectivity Iron Chelation Trace Metals Safety

Deferasirox Fe3+ Chelate: Validated Application Scenarios for Research and Clinical Procurement


Once-Daily Oral Iron Chelation Therapy for Transfusion-Dependent Anemias

Deferasirox's 70% oral bioavailability and 8–16 hour half-life enable a once-daily oral regimen, which is clinically validated for reducing iron burden in transfusion-dependent β-thalassemia and sickle cell disease [1]. This convenience addresses the poor adherence associated with deferoxamine infusions and reduces the daily pill burden of deferiprone. Procurement for hospital formularies and national treatment programs should prioritize deferasirox when patient adherence to chronic therapy is a major concern.

Intracellular Iron Chelation Research Requiring High Membrane Permeability

For in vitro and in vivo studies investigating intracellular iron trafficking or ferroptosis, deferasirox's high lipophilicity (Kpar 6.30, log P 3.8) makes it a preferred tool compound [2]. Its superior passive membrane permeability compared to deferoxamine (Kpar 0.02) ensures efficient cell entry, enabling studies of cytosolic and organellar labile iron pools. Researchers should select deferasirox when cell-permeant iron chelation is required without the need for pro-drug strategies or endocytic uptake.

Preclinical Studies Requiring Fecal Iron Excretion and Avoidance of Renal Clearance

Deferasirox's >90% fecal excretion route, as documented in rodent and human pharmacokinetic studies [3], makes it the chelator of choice for experimental models where renal function may be compromised or where urinary iron measurement is not feasible. Its 27% chelation efficiency further supports its use in dose-response studies aiming to achieve net negative iron balance. Researchers investigating iron overload in nephropathy models should select deferasirox to avoid confounding by renal drug clearance.

Comparative Safety and Efficacy Trials in Pediatric and Adult Populations

The 2024 network meta-analysis establishes non-inferiority of deferasirox in reducing liver iron concentration but highlights its higher adverse event risk compared to deferiprone [4]. This evidence positions deferasirox as a viable option in clinical trials where oral convenience is paramount, but mandates rigorous safety monitoring for gastrointestinal and renal events. Procurement for clinical trial material should consider the specific patient population's tolerance and the study's safety endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deferasirox (Fe3+ chelate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.